molecular formula C17H14N2O2 B1622254 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 30241-46-4

3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1622254
CAS RN: 30241-46-4
M. Wt: 278.3 g/mol
InChI Key: PPEYODGHGWCLLE-UHFFFAOYSA-N
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Description

3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 30241-46-4. It has a molecular weight of 278.31 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde can be synthesized from 3-methyl-1-phenyl-1H pyrazol-5 (4 H)-one under Vilsmeier-Haack reaction conditions .


Molecular Structure Analysis

The molecular structure of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is represented by the InChI Code: 1S/C17H14N2O2/c1-13-16 (12-20)17 (21-15-10-6-3-7-11-15)19 (18-13)14-8-4-2-5-9-14/h2-12H,1H3 .


Chemical Reactions Analysis

Pyrazole derivatives, including 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, are known to participate in various chemical reactions. For instance, 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde can undergo Knoevenagel condensation with ethylcyanoacetate at 0°C to afford ethyl-2-cyano-3- (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .


Physical And Chemical Properties Analysis

3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a powder at room temperature . It has a molecular weight of 278.31 .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . For instance, a synthesized pyrazole derivative has been found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Agrochemistry

In the field of agrochemistry, pyrazoles are frequently utilized due to their diverse biological activities . They can be used in the development of new pesticides and herbicides.

Coordination Chemistry

Pyrazoles play a significant role in coordination chemistry . They can act as ligands to form complexes with various metals, which can then be used in a variety of applications, from catalysis to materials science.

Organometallic Chemistry

In organometallic chemistry, pyrazoles are often used as ligands to form organometallic compounds . These compounds have applications in areas such as catalysis, materials science, and medicinal chemistry.

Antioxidant Applications

1-phenyl-3-methyl-5-pyrazolone, a pyrazole derivative, is used as an antioxidant and is an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .

Antiviral Applications

Some pyrazole derivatives have shown potential as antiviral agents . For instance, the in vitro binding affinities of antiviral derivatives were examined with both SARS-CoV-2 spike RBD and human ACE2 proteins .

properties

IUPAC Name

3-methyl-5-phenoxy-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-13-16(12-20)17(21-15-10-6-3-7-11-15)19(18-13)14-8-4-2-5-9-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEYODGHGWCLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368123
Record name 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30241-46-4
Record name 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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